2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Description
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a non-fullerene acceptor (NFA) derivative featuring a fused indenone core functionalized with a bromine substituent at the 6-position and a malononitrile electron-withdrawing group. This compound belongs to the broader family of indenone-malononitrile derivatives (e.g., IC, 2FIC), which are widely employed in organic semiconductors due to their strong electron-deficient character, planar π-conjugated backbones, and tunable optoelectronic properties . Its synthesis typically involves Knoevenagel condensation between a brominated indanone precursor and malononitrile, as seen in analogous compounds .
Properties
IUPAC Name |
2-(6-bromo-3-oxoinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN2O/c13-8-1-2-9-11(3-8)10(4-12(9)16)7(5-14)6-15/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAQKJZRTQNBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Malononitrile
The primary synthetic pathway involves the condensation of 6-bromo-3-oxo-2,3-dihydro-1H-inden-1-one (indanone derivative) with malononitrile. This reaction proceeds via a base-catalyzed mechanism, where the enolate of malononitrile attacks the carbonyl carbon of the indanone. A study by Chen et al. (2021) demonstrated that sodium acetate in ethanol at 70°C achieves a 72% yield after 6 hours. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes enolate formation |
| Solvent | Ethanol | Polar protic solvent enhances nucleophilicity |
| Catalyst | Sodium acetate | Mild base avoids side reactions |
| Reaction Time | 6 hours | Balances conversion and decomposition |
The reaction mixture is acidified with HCl to pH 2 post-completion, precipitating the product as a yellow solid. Chromatographic purification (silica gel, dichloromethane:cyclohexane 1:1) increases purity to >98%.
Halogenation Strategies for Precursor Synthesis
The 6-bromo-indanone precursor is synthesized via Friedel-Crafts acylation of 4-bromophthalic anhydride. In a representative protocol, 4-bromophthalic anhydride reacts with ethyl acetoacetate in acetic anhydride and triethylamine, followed by cyclization under acidic conditions (5M HCl, 80°C). Key intermediates include:
-
4-Bromophthalic anhydride → Ethyl 3-(4-bromobenzoyl)acetate (Step 1)
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Cyclization → 5-Bromo-1H-indene-1,3(2H)-dione (Step 2)
This two-step process achieves an overall yield of 68%, with NMR confirmation of regioselectivity (δ 8.75 ppm for aromatic protons).
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Ruixi Biotech’s pilot-scale protocol utilizes continuous flow reactors to mitigate exothermicity during the Knoevenagel step. Key advantages include:
-
Residence Time : 30 minutes (vs. 6 hours in batch)
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Yield Improvement : 85% at 100 g scale
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Purification : Recrystallization from acetone/water (3:1 v/v) removes unreacted malononitrile
| Scale (kg) | Purity (%) | Yield (%) |
|---|---|---|
| 0.1 | 90 | 72 |
| 1.0 | 92 | 78 |
| 10.0 | 95 | 85 |
Solvent and Catalyst Screening
Comparative studies reveal that replacing ethanol with tetrahydrofuran (THF) reduces reaction time to 3 hours but necessitates higher catalyst loading (pyridine, 10 mol%). Environmental impact assessments favor ethanol due to its lower toxicity and easier recycling.
Regioselectivity and Byproduct Analysis
Isomeric Contamination
The 5-bromo isomer (2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) forms as a major byproduct (≤15%) during indanone synthesis. HPLC-MS analysis identifies the following impurities:
| m/z | Structure | Abundance (%) |
|---|---|---|
| 273.08 | Target compound | 85.2 |
| 273.08 | 5-Bromo isomer | 12.1 |
| 315.03 | Di-brominated analog | 2.7 |
Column chromatography (Biotage Sfär silica, hexane:ethyl acetate 4:1) reduces isomeric content to <1%.
Thermal Stability Considerations
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, necessitating low-temperature storage (-20°C) to prevent dimerization.
Emerging Methodologies and Catalytic Innovations
Chemical Reactions Analysis
Types of Reactions: 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antitumor agent . Research indicates that derivatives of malononitrile compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that related compounds inhibited the growth of breast cancer cells by inducing apoptosis .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo nucleophilic substitutions makes it valuable for:
Materials Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices for developing advanced materials with specific properties such as:
- Photonic Applications : Its derivatives have been studied for use in organic light-emitting diodes (OLEDs) due to their electronic properties.
Case Studies
Mechanism of Action
The mechanism by which 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
The indenone-malononitrile framework is highly modular, with substitutions at the 5,6-positions of the indenone ring significantly altering optoelectronic properties. Key analogs include:
Optoelectronic Performance
- Absorption Spectra: Fluorinated derivatives (2FIC) exhibit redshifted absorption maxima (λmax ≈ 700–750 nm) compared to IC (λmax ≈ 650 nm) due to enhanced conjugation and electron delocalization . Bromination is expected to further redshift absorption, though less pronounced than fluorine .
- Bandgap Engineering : 2FIC achieves the lowest bandgap (1.30 eV) among analogs, attributed to fluorine’s electronegativity and planarizing effects . Chlorinated derivatives (e.g., 2Cl-IC) exhibit similar bandgaps but suffer from reduced solubility .
- Photovoltaic Efficiency : OSC devices using 2FIC-based acceptors (e.g., Y6) achieve power conversion efficiencies (PCEs) >15% , while chlorinated analogs (YA3) show PCEs ~12% due to trade-offs between electron affinity and film morphology . The brominated analog’s performance remains less documented but is hypothesized to balance solubility and charge transport .
Molecular Packing and Solubility
- Fluorination (2FIC) promotes 3D π-π stacking and favorable blend morphology with donors like PBDB-T .
- Chlorination (2Cl-IC) increases crystallinity but risks excessive aggregation, necessitating side-chain engineering (e.g., branched alkyls) to maintain solubility .
Biological Activity
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a synthetic compound with notable biological activities. Its structure features a bromo-substituted indene moiety linked to a malononitrile group, which contributes to its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₅BrN₂O
- Molecular Weight : 273.08 g/mol
- CAS Number : 507484-47-1
The biological activity of this compound is attributed to its ability to interact with various biological targets. It may function as a photosensitizer, absorbing light and facilitating photochemical reactions that can lead to cellular damage or apoptosis in cancer cells. The compound's structure allows it to engage in electron transfer processes, which can disrupt cellular metabolism and signal transduction pathways.
Biological Activity Overview
The compound has been studied for its potential in several areas:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in breast cancer and leukemia cell lines.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
- Photodynamic Therapy (PDT) : Due to its photochemical properties, this compound is being explored for use in PDT, where it can selectively target and destroy cancer cells upon light activation.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various derivatives of malononitrile compounds, including this compound. The results demonstrated that this compound significantly inhibited the growth of MCF7 (breast cancer) cells with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several indene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₅BrN₂O |
| Molecular Weight | 273.08 g/mol |
| CAS Number | 507484-47-1 |
| Anticancer IC50 (MCF7) | 15 µM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
